molecular formula C6H13NO B13329887 (3S,4R)-4-Ethylpyrrolidin-3-ol

(3S,4R)-4-Ethylpyrrolidin-3-ol

Cat. No.: B13329887
M. Wt: 115.17 g/mol
InChI Key: ZIXJBZRHEOKPLP-PHDIDXHHSA-N
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Description

(3S,4R)-4-Ethylpyrrolidin-3-ol is a chiral compound characterized by its four-membered cyclic structure containing a nitrogen atom and an alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Ethylpyrrolidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Ethylpyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone, while reduction can produce various alkylated derivatives.

Scientific Research Applications

(3S,4R)-4-Ethylpyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Ethylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4R)-4-Ethylpyrrolidin-3-ol include other chiral pyrrolidines and pyrrolidinols, such as (3S,4R)-4-Methylpyrrolidin-3-ol and (3S,4R)-4-Propylpyrrolidin-3-ol.

Uniqueness

What sets this compound apart from its analogs is its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3S,4R)-4-ethylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

ZIXJBZRHEOKPLP-PHDIDXHHSA-N

Isomeric SMILES

CC[C@@H]1CNC[C@H]1O

Canonical SMILES

CCC1CNCC1O

Origin of Product

United States

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